molecular formula C19H18N2O3S B2732465 3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide CAS No. 851607-00-6

3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide

Cat. No.: B2732465
CAS No.: 851607-00-6
M. Wt: 354.42
InChI Key: PXWBNLNZNMASKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide” is a compound with the molecular formula C19H18N2O3S and a molecular weight of 354.42. It is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the benzofuran scaffold. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also contains a carboxamide group, which can contribute to its biological activity.

Scientific Research Applications

Supramolecular Chemistry Applications

Benzofuran derivatives, including those similar in structure to "3-(4-(Phenylthio)butanamido)benzofuran-2-carboxamide," have been extensively studied for their applications in supramolecular chemistry. These compounds are recognized for their ability to form stable, one-dimensional nanometer-sized rod-like structures stabilized by hydrogen bonding. This property makes them useful in nanotechnology and polymer processing, where they can enhance the physical properties of materials, improve processability, or introduce specific functionalities. The simplicity of their synthesis, combined with a detailed understanding of their self-assembly behavior, allows for their utilization in a wide range of applications, from materials science to biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Pharmaceutical Applications

Benzofuran derivatives have shown significant potential in pharmaceutical applications, particularly as antimicrobial agents. The unique structural features of benzofuran compounds, along with their wide array of biological activities, make them a privileged structure in drug discovery. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer or psoriasis. Their potential as antimicrobial agents is due to their efficacy against various clinically approved targets, making them suitable candidates for the development of new drugs to combat resistant microbial strains (Hiremathad et al., 2015).

Environmental Applications

In the context of environmental science, the study of benzofuran derivatives extends to understanding their occurrence, fate, and removal in aquatic environments. As emerging contaminants, there is a growing interest in investigating how these compounds, once released into the environment, behave in water bodies, sediments, and even potable water. Understanding their degradation pathways, the formation of by-products, and the biotoxicity of these by-products is crucial for assessing the environmental impact of benzofuran derivatives and related compounds. This area of research is critical for developing strategies to mitigate the environmental presence of potentially harmful organic compounds and ensuring the safety of aquatic ecosystems and drinking water supplies (Qutob et al., 2022).

Properties

IUPAC Name

3-(4-phenylsulfanylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c20-19(23)18-17(14-9-4-5-10-15(14)24-18)21-16(22)11-6-12-25-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWBNLNZNMASKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.